molecular formula C9H13BrN2S B6349918 {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326814-32-7

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B6349918
CAS No.: 1326814-32-7
M. Wt: 261.18 g/mol
InChI Key: RFSISZUZFKKYAH-UHFFFAOYSA-N
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Description

“{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the molecular formula C9H13BrN2S . It is also known as 2-(m-tolylmethyl)isothiourea .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12N2S.BrH/c1-7-4-2-3-5-8(7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H . The molecular weight of this compound is 261.19 .


Physical and Chemical Properties Analysis

The compound “this compound” has a predicted density of 1.15±0.1 g/cm3 . The predicted boiling point is 300.4±45.0 °C . Unfortunately, the melting point is not available .

Scientific Research Applications

Anti-Helicobacter pylori Agents

Research has developed novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, including a prototype carbamate, have shown low minimal inhibition concentration values against various clinically relevant H. pylori strains, including those resistant to traditional antibiotics. This indicates their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Ionic Liquid Halide Nucleophilicity

The high nucleophilicity of bromide ion in the form of ionic liquid has been utilized for the nucleophilic displacement in the regeneration of phenols from aryl alkyl ethers. This represents a green protocol for ether cleavage, showcasing the versatility of ionic liquids in organic synthesis (Boovanahalli et al., 2004).

Antidiabetic Drug Synthesis

A drug-drug anhydrous pharmaceutical salt combining tolbutamide and metformin has been created to enhance the pharmaceutical properties of these antidiabetic agents. This research demonstrates the potential for creating more effective drug formulations through the synthesis of novel pharmaceutical salts (Jia et al., 2019).

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition

A series of compounds have been synthesized to explore their activities as inhibitors of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs), showing potential for therapeutic applications in controlling inflammation and tumor metastasis (Venkatesan et al., 2004).

Anticancer Activity

Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides have been synthesized and tested for antiproliferative activity against human cancer cell lines, demonstrating the potential of these compounds in developing new anticancer drugs (El Rayes et al., 2019).

Synthesis and Characterization of Metal Ion Complexes

Research into the synthesis and characterization of gold (III) and nickel (II) metal ion complexes derived from tetrazole-triazole compounds has been conducted, showing these complexes' cytotoxic effect against breast cancer cell lines. This suggests their potential as anticancer agents (Ghani & Alabdali, 2022).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Mechanism of Action

Target of Action

The primary targets of 3-Methylbenzyl Carbamimidothioate Hydrobromide are currently unknown. This compound is a derivative of carbamimidothioates, which have been studied for their potential applications in various fields . .

Mode of Action

Carbamimidothioates, in general, have been synthesized using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and Et3N as the base at room temperature . The interaction of this compound with its potential targets and the resulting changes are yet to be explored.

Properties

IUPAC Name

(3-methylphenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.BrH/c1-7-3-2-4-8(5-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSISZUZFKKYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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